molecular formula C16H12O2 B14095790 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde CAS No. 893736-47-5

4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde

Katalognummer: B14095790
CAS-Nummer: 893736-47-5
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: MBWLTDZQUPIEMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is an organic compound that belongs to the family of aromatic aldehydes. This compound is characterized by the presence of an indene moiety fused with a benzaldehyde group. It is a white crystalline solid that is insoluble in water but soluble in various organic solvents. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde can be achieved through several methods. One common method involves the reaction of phthalic anhydride with p-toluidene, followed by oxidation using hydrogen peroxide (H2O2) in ethanol . This reaction typically requires reflux conditions for about 3 hours to achieve good conversion rates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also focuses on minimizing by-products and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of an indene moiety with a benzaldehyde group allows for diverse chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

893736-47-5

Molekularformel

C16H12O2

Molekulargewicht

236.26 g/mol

IUPAC-Name

4-(1-oxo-2,3-dihydroinden-4-yl)benzaldehyde

InChI

InChI=1S/C16H12O2/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16(15)18/h1-7,10H,8-9H2

InChI-Schlüssel

MBWLTDZQUPIEMB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CC=CC(=C21)C3=CC=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.